REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([I:11])[CH:10]=1)[NH2:6].C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>C(Cl)Cl>[I:11][C:9]1[CH:8]=[CH:7][C:5]([NH:6][S:21]([CH3:20])(=[O:23])=[O:22])=[C:4]([CH:10]=1)[C:3]([O:2][CH3:1])=[O:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(N)=CC=C(C1)I)=O
|
Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed and after 3 h at room temperature the solution
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
is poured into water (20 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
The resulting residue is dissolved in CH3OH (20 mL)
|
Type
|
ADDITION
|
Details
|
sodium methoxide (20 mL) is added
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted with Et2O (20 mL)
|
Type
|
WASH
|
Details
|
washed with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude black liquid is purified by silica gel column chromatography (4/1, hexanes/EtOAc )
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=C(C(=O)OC)C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |